molecular formula C14H20N4O B5156125 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide

3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B5156125
M. Wt: 260.33 g/mol
InChI Key: YMFKNGJOSASFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide, also known as ACPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed that 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide acts as an inhibitor of enzymes that are involved in cancer cell proliferation. 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has also been shown to induce apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been shown to have both biochemical and physiological effects. Biochemically, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide inhibits the activity of enzymes that are involved in cancer cell proliferation, leading to decreased cell growth and division. Physiologically, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been shown to induce apoptosis in cancer cells, leading to their death. 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of using 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide in lab experiments include its low solubility in water, which may limit its use in aqueous environments, and its potential toxicity, which may require special handling and disposal procedures.

Future Directions

There are several future directions for research on 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new anticancer agents. Another direction is to explore its potential applications in material science, particularly in the synthesis of metal-organic frameworks with enhanced gas storage and separation properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 1-adamantyl hydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The final product is obtained by the reaction of the resulting pyrazole with hydrazine hydrate and acetic anhydride. The synthesis method has been optimized to yield high purity and yield of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide.

Scientific Research Applications

3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has shown promising activity against cancer cells, and it has been used as a starting point for the development of new anticancer agents. In material science, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In catalysis, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been used as a ligand for the synthesis of transition metal complexes, which have potential applications in organic synthesis.

properties

IUPAC Name

5-(1-adamantyl)-1H-pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c15-16-13(19)11-4-12(18-17-11)14-5-8-1-9(6-14)3-10(2-8)7-14/h4,8-10H,1-3,5-7,15H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFKNGJOSASFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642480
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Adamantan-1-yl-2H-pyrazole-3-carboxylic acid hydrazide

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